molecular formula C15H25ClN2O3 B12738953 Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride CAS No. 97703-00-9

Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride

Cat. No.: B12738953
CAS No.: 97703-00-9
M. Wt: 316.82 g/mol
InChI Key: FYPXYRYLHYUZEA-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diethylamino group, a hydroxyphenoxy group, and a methyl group, all attached to an acetamide backbone. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hydroquinone with ethyl O-benzenesulfonyl lactate in the presence of an inert atmosphere. The reaction conditions include heating the mixture in an oil bath at 120°C for several hours, followed by extraction and purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic compounds, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

97703-00-9

Molecular Formula

C15H25ClN2O3

Molecular Weight

316.82 g/mol

IUPAC Name

2-(diethylamino)-N-[2-(4-hydroxyphenoxy)ethyl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)12-15(19)16(3)10-11-20-14-8-6-13(18)7-9-14;/h6-9,18H,4-5,10-12H2,1-3H3;1H

InChI Key

FYPXYRYLHYUZEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(C)CCOC1=CC=C(C=C1)O.Cl

Origin of Product

United States

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